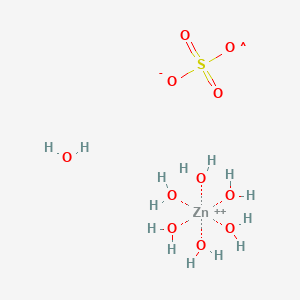

Hexaaquazinc sulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexaaquazinc sulfate monohydrate is a coordination compound with the chemical formula [Zn(H₂O)₆]SO₄·H₂O It consists of a central zinc ion coordinated to six water molecules, with a sulfate anion and an additional water molecule in the crystal lattice

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexaaquazinc sulfate monohydrate can be synthesized by dissolving zinc sulfate in water and allowing the solution to crystallize. The reaction typically involves the following steps:

- Dissolve zinc sulfate heptahydrate (ZnSO₄·7H₂O) in distilled water.

- Heat the solution to remove excess water, leading to the formation of this compound crystals upon cooling.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled crystallization from aqueous solutions of zinc sulfate, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Hexaaquazinc sulfate monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The water molecules coordinated to the zinc ion can be replaced by other ligands such as ammonia or ethylenediamine.

Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the formation of zinc hydroxide and sulfuric acid.

Common Reagents and Conditions:

Ammonia: Used in substitution reactions to replace water molecules.

Hydrochloric Acid: Can be used to test for the presence of sulfate ions by forming a white precipitate of barium sulfate.

Major Products Formed:

Zinc Hydroxide: Formed during hydrolysis.

Complex Ions: Formed during substitution reactions with various ligands.

Applications De Recherche Scientifique

Hexaaquazinc sulfate monohydrate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a reagent in coordination chemistry studies.

Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.

Medicine: Explored for its potential use in zinc-based therapies and as a model compound for studying zinc metabolism.

Industry: Utilized in the production of zinc-based materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of hexaaquazinc sulfate monohydrate involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for numerous enzymes, influencing catalytic activity and structural stability. The coordinated water molecules can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and solubility.

Comparaison Avec Des Composés Similaires

Hexaaquacopper sulfate: Similar structure with copper instead of zinc.

Hexaaquairon sulfate: Contains iron as the central metal ion.

Hexaaquamagnesium sulfate: Magnesium replaces zinc in the coordination sphere.

Uniqueness: Hexaaquazinc sulfate monohydrate is unique due to the specific properties imparted by the zinc ion, such as its role in biological systems and its reactivity in coordination chemistry. The presence of zinc also influences the compound’s solubility and stability compared to its counterparts with different metal ions.

Propriétés

Formule moléculaire |

H14O11SZn+ |

|---|---|

Poids moléculaire |

287.6 g/mol |

InChI |

InChI=1S/HO4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H,1,2,3);7*1H2;/q;;;;;;;;+2/p-1 |

Clé InChI |

KRJZLPMVLXBBNF-UHFFFAOYSA-M |

SMILES canonique |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)

![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)

![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)

![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)

![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)